

NH-bis(PEG4-acid) chemical properties and characteristics

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An In-depth Technical Guide to NH-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **NH-bis(PEG4-acid)**, a versatile heterotrifunctional linker used in modern bioconjugation and drug development. We will explore its core chemical properties, applications, and the methodologies for its use in forming stable conjugates for advanced therapeutics and research tools.

Core Chemical Properties and Characteristics

NH-bis(PEG4-acid) is a branched polyethylene glycol (PEG) derivative designed for flexible and hydrophilic spacing in bioconjugation. Its structure is defined by a central secondary amine from which two polyethylene glycol chains extend, each terminated with a carboxylic acid. This architecture makes it a valuable tool for covalently linking different molecules. The HCl salt form is commonly supplied.

The key features include:

 Heterotrifunctional Nature: The molecule possesses three reactive sites—a central secondary amine and two terminal carboxylic acids—allowing for stepwise or differential conjugation strategies.



- PEG Spacer Arms: The tetraethylene glycol (PEG4) units provide a hydrophilic and flexible spacer arm. This hydrophilicity can improve the solubility and reduce the aggregation of the resulting conjugate in aqueous media.[1]
- Carboxylic Acid Reactivity: The terminal carboxylic acid groups are readily reactive with primary amines in the presence of carbodiimide activators like EDC, allowing for the formation of stable amide bonds.[1][2]

Physicochemical Data

The following table summarizes the key quantitative properties of **NH-bis(PEG4-acid)** hydrochloride salt.

Property	Data	Reference(s)
CAS Number	2055041-59-1	[3][4]
Molecular Formula	C22H43NO12	
Molecular Weight	513.6 g/mol	-
Purity	Typically >96%	-
Solubility	Soluble in Water, DMSO, DCM, DMF	_
Storage Conditions	-20°C, desiccated	-

Applications in Research and Drug Development

The unique structure of **NH-bis(PEG4-acid)** makes it an ideal linker for applications requiring the assembly of complex molecular constructs.

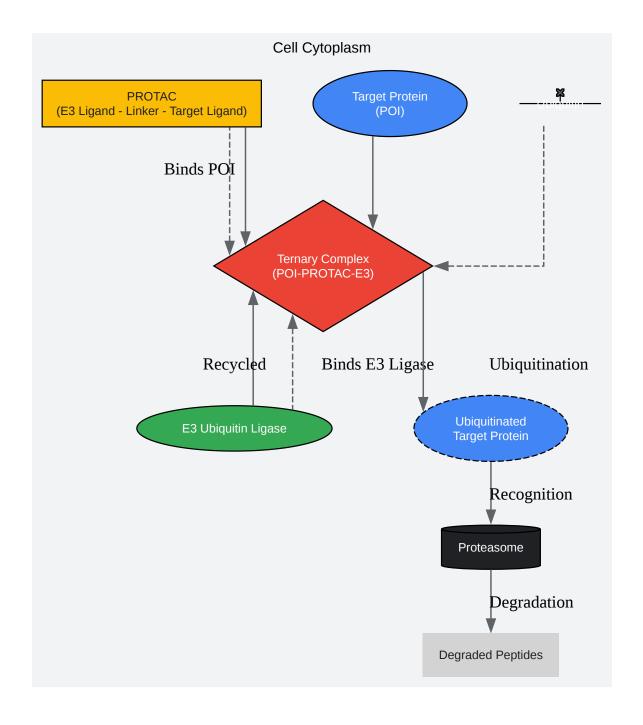
PROTAC Development

NH-bis(PEG4-acid) is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and hydrophilicity are critical



parameters that can be fine-tuned to optimize the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation.

The diagram below illustrates the general mechanism of action for a PROTAC.





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Figure 1. Mechanism of action for a PROTAC molecule.

Antibody-Drug Conjugate (ADC) Linkers

While less common than its application in PROTACs, the principles of using PEG linkers are central to ADC development. The carboxylic acid functional groups can be used to attach drugs or chelating agents to the amino groups of lysine residues on an antibody, though this non-specific conjugation method is often replaced by more site-specific techniques. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting ADC.

Experimental Protocols

The following is a representative protocol for the conjugation of an amine-containing molecule to **NH-bis(PEG4-acid)** using EDC/NHS chemistry. This method activates the carboxylic acid groups to form a reactive NHS ester, which then readily couples with primary amines.

Materials:

- NH-bis(PEG4-acid)
- Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions
- Activation Buffer: MES buffer (pH 5.0-6.0)
- Conjugation Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 7.2-8.0)
- Quenching Buffer: Tris or glycine solution (e.g., 1 M, pH 7.5)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:



Step 1: Activation of NH-bis(PEG4-acid) Carboxylic Acids

- Dissolve NH-bis(PEG4-acid) in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL).
- In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A 1.2 to 1.5 molar excess of EDC/NHS relative to the carboxylic acid groups on the linker is recommended.
- Add the EDC/NHS solution to the linker solution.
- Allow the reaction to proceed for 15-30 minutes at room temperature to form the reactive NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.

Step 2: Conjugation to Amine-Containing Molecule

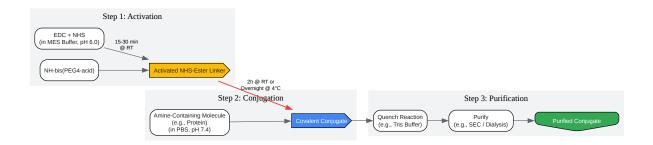
- Dissolve the amine-containing molecule in the Conjugation Buffer. The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7-8.
- Add the activated NH-bis(PEG4-acid) solution to the amine-containing molecule solution.
 The molar ratio should be optimized for the specific application, but a 5- to 20-fold molar excess of the linker is a common starting point.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

- Quench any unreacted NHS-activated linker by adding the Quenching Buffer (e.g., Tris) and incubating for 15-30 minutes.
- Purify the resulting conjugate to remove excess linker and reaction byproducts. This is typically achieved using size-exclusion chromatography (for proteins) or dialysis.

The workflow for this two-step conjugation process is visualized below.





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